molecular formula C23H27N5O4S B2960669 N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 1798484-50-0

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Cat. No. B2960669
M. Wt: 469.56
InChI Key: PPUSZAAUBPXEHJ-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H27N5O4S and its molecular weight is 469.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity
The compound N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, due to its complex structure, is a candidate for various synthetic and biological research applications. Similar compounds have been synthesized and evaluated for their antimicrobial activities. For instance, a series of N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[1,2,4]triazole-3-ylsulfanyl)-acetamide were synthesized and showed promising in vitro antibacterial and anti-fungal activities (Jyotindra B Mahyavanshi et al., 2017). These studies are crucial for developing new antimicrobial agents in response to the growing resistance to existing drugs.

Corrosion Inhibition
The compound's structural relatives have been explored for their applications in corrosion inhibition. 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, for example, were synthesized and characterized, demonstrating significant corrosion prevention efficiencies in both acidic and mineral oil mediums, highlighting their potential as corrosion inhibitors for steel (A. Yıldırım & M. Cetin, 2008).

Drug Formulation and Stability
Further research into similar compounds has focused on the crystallization and characterization of various hydrates and anhydrous forms, with studies revealing the conversion rates of these forms in aqueous media. This research is vital for the pharmaceutical industry, as it informs the formulation and stability of drug products. For example, an active pharmaceutical ingredient demonstrated rapid conversion from hydrate to anhydrous forms in water, indicating its stability under different conditions (Rositza I. Petrova et al., 2009).

Structural Elucidation and Biological Screening
Compounds with structural similarities have been synthesized, structurally elucidated, and screened for a variety of biological activities. The synthesis of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives has been reported, with these compounds undergoing in-vitro antibacterial, antifungal, and anti-tuberculosis activity screening. Such studies contribute to the development of new therapeutic agents with potential applications in treating infectious diseases (B. MahyavanshiJyotindra et al., 2011).

properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4S/c1-16(2)33(31,32)20-9-5-17(6-10-20)14-21(29)25-12-13-27-23(30)28(19-7-8-19)22(26-27)18-4-3-11-24-15-18/h3-6,9-11,15-16,19H,7-8,12-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUSZAAUBPXEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCCN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

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